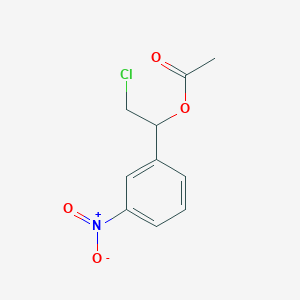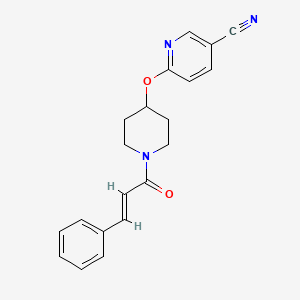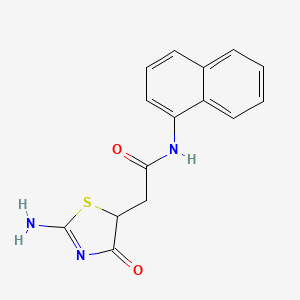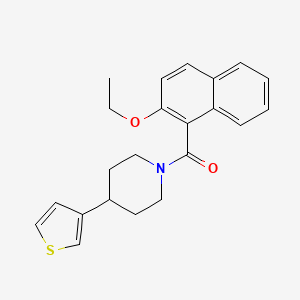![molecular formula C17H18N2O2S2 B2363820 N-(Benzo[d]thiazol-6-yl)-2,3,5,6-Tetramethylbenzolsulfonamid CAS No. 670270-10-7](/img/structure/B2363820.png)
N-(Benzo[d]thiazol-6-yl)-2,3,5,6-Tetramethylbenzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They have been found to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves several synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis
Benzothiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Wissenschaftliche Forschungsanwendungen
- Thiazolderivate haben Antitumor- und zytotoxische Wirkungen gezeigt. So haben Forscher beispielsweise [6-(4-Bromphenyl)imidazo[2,1-b]thiazol-3-yl]essigsäurearylidenhydrazide synthetisiert, die eine potente Zytotoxizität gegenüber Prostatakrebszellen zeigten .
- Neuartige Derivate, die eine Chinolin-Verknüpfung enthalten, wie N-(Benzo[d]thiazol-2-yl)-2-(2-(6-Chlorchinolin-4-yl)hydrazinyl)acetamid, haben eine starke antibakterielle Aktivität gegen Escherichia coli und Micrococcus gezeigt .
- Thiazolderivate wurden auf ihre entzündungshemmenden Eigenschaften untersucht. Forscher haben über Verbindungen mit entzündungshemmenden Wirkungen berichtet .
- Thiazole können als Antioxidantien wirken. Beispielsweise zeigte 2-(2-Hydroxyphenyl)benzo[d]thiazol-6-aminiummethansulfonat eine stärkere antioxidative Aktivität als butyliertes Hydroxytoluol (BHT) .
Antitumor- und Zytotoxizität
Antibakterielle Aktivität
Anti-inflammatorische Aktivität
Antioxidative Aktivität
Wirkmechanismus
Target of Action
The compound N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide, is a derivative of benzothiazole . Benzothiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The primary targets of these compounds are often enzymes or receptors involved in these biological processes .
Mode of Action
The mode of action of this compound is likely to involve interaction with its targets, leading to changes in their activity. For instance, some benzothiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in inflammation . By inhibiting these enzymes, the compounds can reduce the production of prostaglandins, which are mediators of inflammation .
Biochemical Pathways
The compound’s action can affect various biochemical pathways. For example, by inhibiting COX enzymes, it can affect the arachidonic acid pathway, which leads to the production of prostaglandins . This can result in reduced inflammation. Additionally, benzothiazole derivatives have been found to exhibit antimicrobial activity, suggesting that they may also affect pathways involved in microbial growth and survival .
Result of Action
The result of the compound’s action at the molecular and cellular levels would depend on its specific targets and mode of action. For instance, if the compound acts as a COX inhibitor, it could reduce inflammation by decreasing prostaglandin production . If it has antimicrobial activity, it could inhibit the growth of microbes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S2/c1-10-7-11(2)13(4)17(12(10)3)23(20,21)19-14-5-6-15-16(8-14)22-9-18-15/h5-9,19H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBZKFCQVHPYAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N=CS3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)



![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2363741.png)



![(5S,6S)-7,7-Dioxo-7lambda6-thia-1-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2363746.png)

![2-{[5-(hydroxymethyl)-1-({[(4-methylphenyl)methyl]carbamoyl}methyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2363748.png)



